Bis(p-cresyl) m-Cresyl Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(p-cresyl) m-Cresyl Phosphate is an organophosphate compound with the molecular formula C21H21O4P. It is known for its use as a flame retardant and plasticizer in various industrial applications. The compound is characterized by its light yellow, oily appearance and is slightly soluble in solvents like chloroform and methanol .
Vorbereitungsmethoden
The synthesis of Bis(p-cresyl) m-Cresyl Phosphate typically involves the reaction of cresol isomers with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Bis(p-cresyl) m-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into different organophosphorus compounds.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
Bis(p-cresyl) m-Cresyl Phosphate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism of action of Bis(p-cresyl) m-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymatic activities, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
Bis(p-cresyl) m-Cresyl Phosphate can be compared with other similar organophosphate compounds, such as:
Triphenyl Phosphate: Known for its use as a flame retardant and plasticizer, but with different chemical properties and applications.
Tris(2-chloroethyl) Phosphate: Another flame retardant with distinct chemical behavior and toxicity profile.
Tetrakis(hydroxymethyl) Phosphonium Chloride: Used in textile treatment and has different reactivity and applications compared to this compound.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis(p-cresyl) m-Cresyl Phosphate involves the reaction of p-cresol and m-cresol with phosphorus oxychloride in the presence of a base.", "Starting Materials": [ "p-cresol", "m-cresol", "phosphorus oxychloride", "base (such as triethylamine or pyridine)" ], "Reaction": [ "Add p-cresol and m-cresol to a reaction flask", "Add phosphorus oxychloride dropwise to the flask with stirring at room temperature", "Heat the mixture to reflux for several hours", "Allow the mixture to cool to room temperature", "Add a base to the mixture to neutralize excess acid", "Extract the product with an organic solvent such as dichloromethane", "Dry the organic layer over anhydrous magnesium sulfate", "Filter the solution and evaporate the solvent to obtain Bis(p-cresyl) m-Cresyl Phosphate as a colorless liquid" ] } | |
CAS-Nummer |
136868-91-2 |
Molekularformel |
C21H21O4P |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
(3-methylphenyl) bis(4-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-7-11-19(12-8-16)23-26(22,24-20-13-9-17(2)10-14-20)25-21-6-4-5-18(3)15-21/h4-15H,1-3H3 |
InChI-Schlüssel |
YSLTUIZNWYDWRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=CC(=C3)C |
Synonyme |
Phosphoric Acid 3-Methylphenyl Bis(4-methylphenyl) Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.